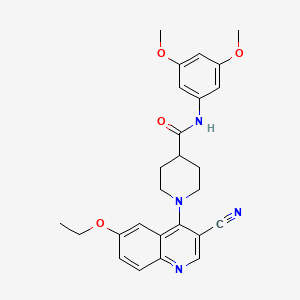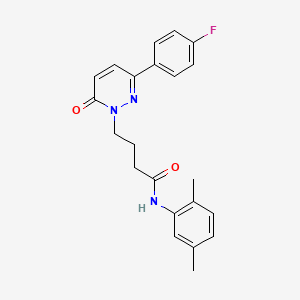
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate chemical structure which endows it with unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple synthetic steps, beginning with the formation of the indole core This is often achieved through a Fischer indole synthesis or similar methodology
Key steps in the synthesis include:
Formation of the Indole Core: : This can be initiated via Fischer indole synthesis, utilizing phenylhydrazine and an appropriate ketone.
Sulfonylation: : The indole intermediate undergoes sulfonylation, commonly using chlorosulfonic acid or similar reagents.
Acetamide Formation: : This step involves the acylation of the sulfonylated indole with a reagent like acetic anhydride to introduce the acetamide functionality.
Morpholino Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve the optimization of these synthetic routes to maximize yield and minimize cost. This typically includes:
Scaling up reactions to multi-liter reactors: to handle larger quantities of reagents.
Using automated and semi-automated systems: to control reaction parameters precisely.
Implementing purification steps: like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to yield sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the keto groups.
Substitution: : The compound is also susceptible to nucleophilic and electrophilic substitutions at various positions on the indole ring and other functional groups.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Conditions like Friedel-Crafts acylation or alkylation using aluminum chloride, or nucleophilic substitutions with bases or nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
De-alkylated or reduced products: : From reduction.
Various substituted derivatives: : From substitution reactions.
Applications De Recherche Scientifique
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is highly versatile in scientific research:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : In the study of enzyme inhibitors, particularly those targeting indoleamine 2,3-dioxygenase (IDO), influencing immune responses.
Medicine: : Potential therapeutic applications in oncology due to its role in modulating immune responses.
Industry: : Use in material science for developing advanced polymers and as a precursor for various high-value chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes:
Enzyme Inhibition: : Inhibits IDO, which plays a crucial role in tryptophan metabolism and has implications in cancer therapy.
Pathways Involved: : Inhibition of IDO influences the kynurenine pathway, affecting immune response and tumor microenvironment.
Comparaison Avec Des Composés Similaires
When compared to other indole derivatives, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to its unique structure combining morpholino, trifluoromethylphenyl, and sulfonyl-acetamide functionalities:
Similar Compounds
Indomethacin: : A nonsteroidal anti-inflammatory drug.
Tryptophan analogs: : Used in biochemical research.
Other indole derivatives: : With applications in various therapeutic areas.
Conclusion
This compound is a fascinating compound with a wealth of applications in scientific research and industry, owing to its complex structure and versatile reactivity. Its preparation involves multiple synthetic steps, each critical for ensuring the desired structure and properties. With its potential for enzyme inhibition and therapeutic applications, this compound represents a significant area of interest in contemporary scientific research.
Propriétés
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-5-7-17(8-6-16)27-21(30)15-35(32,33)20-13-29(19-4-2-1-3-18(19)20)14-22(31)28-9-11-34-12-10-28/h1-8,13H,9-12,14-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREGIJOHIAGLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)
![1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2904230.png)



![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)




![3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

